Technical Guide: 2-Bromo-5-fluorotoluene (CAS 452-63-1)
Technical Guide: 2-Bromo-5-fluorotoluene (CAS 452-63-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluorotoluene, with CAS number 452-63-1, is a halogenated aromatic compound recognized for its utility as a versatile intermediate in organic synthesis.[1] Its unique molecular structure, featuring bromine and fluorine substituents on a toluene backbone, provides specific reactivity that is highly valued in the pharmaceutical, agrochemical, and materials science sectors.[1][2] This compound serves as a critical building block for creating more complex molecules, including novel drug candidates and advanced materials.[1][2] In the pharmaceutical industry, it is particularly noted for its role in the synthesis of biologically active compounds.[1]
Core Properties and Data
The physicochemical properties of 2-Bromo-5-fluorotoluene are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Citations |
| CAS Number | 452-63-1 | [1][3][4] |
| Molecular Formula | C₇H₆BrF | [1][3][4] |
| Molecular Weight | 189.03 g/mol | [1][3][5] |
| Appearance | Colorless to light yellow or light orange clear liquid | [1] |
| Boiling Point | 177 °C (at 756 mmHg) | [1][6] |
| Density | ~1.495 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D 1.526 | [1][6] |
| Flash Point | 45 °C (113 °F) - closed cup | |
| Purity | ≥98% (GC) | [1][7] |
| Solubility | Difficult to mix with water | [4] |
| IUPAC Name | 1-bromo-4-fluoro-2-methylbenzene | [4][5][8] |
| Synonyms | 3-Fluoro-6-bromotoluene, 5-Fluoro-2-bromotoluene | [4][8][9] |
Experimental Protocols
Synthesis of 2-Bromo-5-fluorotoluene
A general procedure for the synthesis of 2-Bromo-5-fluorotoluene from toluene has been documented.[3] The protocol involves the reaction of toluene with a brominating agent in the presence of boron trifluoride (TFB).
Methodology: [3]
-
Preparation: Toluene (4 mmol) is dissolved in 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon R 113) (4.1 mL).
-
Cooling: The solution is cooled to -25 °C.
-
Reaction Initiation: Boron trifluoride (TFB) (2 mmol) is slowly added to the solution under vigorous stirring.
-
Reaction Conditions: The cooling bath is removed, and the reaction mixture is stirred at 45 °C for 5 hours.
-
Work-up:
-
Upon completion, the mixture is treated with water (H₂O) and filtered to remove the metal fluoride precipitate.
-
The liquid phase is then treated with a 10% aqueous sodium nitrite (NaNO₂) solution to remove trace bromine.
-
Subsequently, a 30% aqueous calcium chloride (CaCl₂) solution is added to remove fluoride anions.
-
-
Purification:
-
The Freon R 113 is removed from the organic phase by evaporation.
-
The resulting product is purified by rapid chromatography on silica gel using a hexane:EtOAc solvent mixture as the eluent.
-
Oxidation to 2-Bromo-5-fluoro-benzoic acid
2-Bromo-5-fluorotoluene can be used as a starting material to produce 2-Bromo-5-fluoro-benzoic acid.[4][10] This reaction involves the oxidation of the methyl group on the toluene ring.
-
Reactants: 2-Bromo-5-fluorotoluene is reacted with potassium permanganate (KMnO₄).
-
Solvent: The reaction is carried out in water (H₂O).
-
Conditions: The reaction mixture is heated to drive the oxidation process. Further purification steps would be required to isolate the carboxylic acid product.
Spectroscopic Analysis
Characterization of 2-Bromo-5-fluorotoluene is typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure of the molecule.[11][12]
-
Mass Spectrometry (MS): GC-MS analysis provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[5][8] The NIST Mass Spectrometry Data Center contains reference spectra for this compound.[5][8]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR techniques are used to identify the functional groups present in the molecule.[5]
Applications in Drug Development and Research
The chemical properties of 2-Bromo-5-fluorotoluene make it a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical agents.[1][2] The presence of both bromine and fluorine allows for selective functionalization through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[6]
-
Agrochemicals: It is utilized in the development of new pesticides and herbicides.[1][2]
-
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and coatings, where its unique properties can enhance durability and resistance.[1]
Safety and Handling
2-Bromo-5-fluorotoluene is classified as a flammable liquid and requires careful handling.[6]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [13][14][15][16]
-
Handling: Use in a well-ventilated area.[15] Avoid contact with skin and eyes.[14] Ground and bond containers when transferring material.[15] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools.[13]
-
Storage: Store in a cool, dry, and well-ventilated place.[4][14] Keep the container tightly closed.[4][14] Store away from strong oxidizing agents.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[15] If necessary, use a NIOSH-approved respirator.[15]
First Aid: [16]
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
In all cases of exposure, consult a physician.[16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-5-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromo-5-fluorotoluene, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Bromo-5-fluorotoluene | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2-Bromo-5-fluorotoluene, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 2-Bromo-5-fluorotoluene [webbook.nist.gov]
- 9. 2-Bromo-5-fluorotoluene (CAS 452-63-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. A11112.22 [thermofisher.com]
- 11. 2-Bromo-5-fluorotoluene(452-63-1) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. echemi.com [echemi.com]
- 14. Page loading... [wap.guidechem.com]
- 15. 2-Bromo-5-fluorotoluene(452-63-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
